molecular formula C21H19ClN2OS2 B11529868 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide

Cat. No.: B11529868
M. Wt: 415.0 g/mol
InChI Key: URFXJBRRKCZPFY-UHFFFAOYSA-N
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Description

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide is a complex organic compound characterized by the presence of a chlorophenyl group, a sulfanyl group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the chlorophenyl sulfanyl intermediate: This step involves the reaction of 4-chlorobenzenethiol with a suitable alkylating agent to form the 4-chlorophenyl sulfanyl intermediate.

    Coupling with benzamide: The intermediate is then coupled with benzamide under specific conditions to form the desired compound. This step often requires the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The final product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding reduced products.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced benzamide derivatives

    Substitution: Substituted chlorophenyl derivatives

Scientific Research Applications

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C21H19ClN2OS2

Molecular Weight

415.0 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-N-(2-pyridin-2-ylsulfanylethyl)benzamide

InChI

InChI=1S/C21H19ClN2OS2/c22-18-8-10-19(11-9-18)27-15-16-4-6-17(7-5-16)21(25)24-13-14-26-20-3-1-2-12-23-20/h1-12H,13-15H2,(H,24,25)

InChI Key

URFXJBRRKCZPFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SCCNC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl

Origin of Product

United States

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